molecular formula C11H13N3O5S2 B6510883 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 894195-14-3

7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6510883
CAS No.: 894195-14-3
M. Wt: 331.4 g/mol
InChI Key: RWCYSVMNZBQXFS-UHFFFAOYSA-N
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Description

The compound “7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” appears to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring both an ether and an amine functional group. The sulfonyl group attached to the morpholine ring could potentially increase the compound’s reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Morpholine derivatives are typically solid at room temperature, and the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Morpholine derivatives are found in a variety of pharmaceuticals and could potentially interact with biological systems in numerous ways .

Safety and Hazards

Morpholine and its derivatives can be hazardous. They can cause skin and eye irritation, and inhalation or ingestion can be harmful . Specific safety data would depend on the exact structure of the compound.

Future Directions

The study of morpholine derivatives is a active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of this compound and its potential uses in medicine or other fields.

Properties

IUPAC Name

7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S2/c15-20(16)11-7-9(1-2-10(11)12-8-13-20)21(17,18)14-3-5-19-6-4-14/h1-2,7-8H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCYSVMNZBQXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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